MDR Reversal Activity: Taxinine NN-7 vs. Taxinine (Parent Compound) in P-gp-Overexpressing Cells
Taxinine NN-7 is reported to exhibit activity as a modulator of multidrug-resistant tumor cells in MDR human ovarian cancer 2780AD cells, whereas the parent compound taxinine (37) was explicitly found to show no MDR reversal effect in KB-C2 cells overexpressing P-glycoprotein at 10 µM [1][2]. This functional divergence is attributed to the distinct acetylation pattern at C-9 and C-10 in taxinine NN-7, absent in taxinine [3].
| Evidence Dimension | MDR reversal activity (cellular VCR accumulation) |
|---|---|
| Target Compound Data | Qualitative: 'showed some activity as modulator of MDR tumor cells' (2780AD cells) [1] |
| Comparator Or Baseline | Taxinine (parent, compound 37): 'showed no effect' on resistance reversal in KB-C2 cells at 10 µM [2] |
| Quantified Difference | Qualitative: taxinine NN-7 active; taxinine inactive in respective MDR reversal assays |
| Conditions | Taxinine NN-7: MDR human ovarian cancer 2780AD cells; Taxinine: KB-C2 cells overexpressing P-gp, tested against colchicine, VCR, and taxol |
Why This Matters
For procurement decisions, taxinine NN-7 provides MDR modulator activity that is entirely absent in the parent compound taxinine, directly impacting the selection of a taxoid scaffold for MDR reversal research.
- [1] Kosugi, K., Sakai, J., Zhang, S., Watanabe, Y., Sasaki, H., Suzuki, T., ... & Tsuruo, T. (2000). Neutral taxoids from Taxus cuspidata as modulators of multidrug-resistant tumor cells. Phytochemistry, 54(8), 839–845. View Source
- [2] Kobayashi, J., Shigemori, H., Hosoyama, H., Chen, Z. S., Akiyama, S. I., Naito, M., & Tsuruo, T. (2000). Multidrug resistance reversal activity of taxoids from Taxus cuspidata in KB-C2 and 2780AD cells. Japanese Journal of Cancer Research, 91(6), 638–642. View Source
- [3] Shigemori, H., & Kobayashi, J. (2004). Biological activity and chemistry of taxoids from the Japanese yew, Taxus cuspidata. Journal of Natural Products, 67(2), 245–256. View Source
